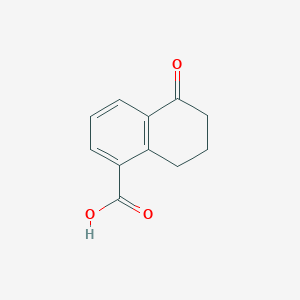

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

Description

The exact mass of the compound 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCHZIBXSFNHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439218 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56461-21-3 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56461-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56461-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid from Naphthalene

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for producing 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, a valuable intermediate in organic synthesis, from the readily available starting material, naphthalene.[1] The tetralone framework is a common scaffold in a variety of natural products and pharmacologically active molecules.[2] This document moves beyond a simple recitation of steps to offer a causal analysis of the experimental choices, grounding each stage in established reaction mechanisms and field-proven protocols. The proposed synthesis is a multi-step sequence designed for efficiency and regiochemical control, involving (1) catalytic hydrogenation of naphthalene to tetralin, (2) regioselective Friedel-Crafts acylation to install a key functional group, (3) side-chain oxidation to form the carboxylic acid moiety, and (4) benzylic oxidation to yield the final tetralone product. Each step is detailed with mechanistic considerations, step-by-step protocols, and visual aids to ensure clarity and reproducibility for professionals in the field.

Introduction

The Target Molecule: A Versatile Synthetic Intermediate

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (C₁₁H₁₀O₃) is a bicyclic organic compound featuring a tetralone core substituted with a carboxylic acid group on the aromatic ring.[1] Its structure combines the reactivity of an aryl ketone with that of a carboxylic acid, making it a highly versatile building block for the synthesis of more complex molecular architectures. Such scaffolds are of significant interest to the pharmaceutical and fine chemical industries, often serving as precursors for drug candidates and other high-value compounds.[2][3]

Strategic Approach: A Four-Step Synthesis

The synthesis of a specifically substituted tetralone from an unsubstituted polycyclic aromatic hydrocarbon like naphthalene requires careful strategic planning to control regioselectivity. A direct application of the Haworth synthesis, while excellent for producing unsubstituted α-tetralone from benzene, is not suitable for achieving the desired 1,5-substitution pattern on the naphthalene core.[4][5]

Therefore, this guide proposes a more controlled, four-step pathway. The retrosynthetic analysis is outlined below:

This strategy leverages the directing effects of substituents at each stage to ensure the correct placement of functional groups, beginning with the saturation of one ring to create a more reactive and predictable substrate for electrophilic aromatic substitution.

Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Mechanistic Rationale

The initial step involves the partial reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This transformation is critical as it converts the relatively inert naphthalene system into a substituted benzene derivative. The resulting tetralin possesses an alkyl-substituted aromatic ring, which is "activated" towards electrophilic aromatic substitution compared to naphthalene. This activation is key for the subsequent Friedel-Crafts reaction. The most common and efficient method for this reduction is catalytic hydrogenation, typically using a palladium or platinum catalyst. The reaction proceeds via the adsorption of naphthalene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Experimental Protocol: Catalytic Hydrogenation of Naphthalene

Materials:

-

Naphthalene

-

Palladium on carbon (5% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a high-pressure reactor vessel, dissolve naphthalene (1.0 eq) in a suitable solvent such as ethanol.

-

Carefully add 5% Pd/C catalyst (typically 1-2 mol% of Pd relative to naphthalene).

-

Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.

-

Once the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to yield crude tetralin, which can be purified by vacuum distillation if necessary.

Step 2: Regioselective Friedel-Crafts Acylation of Tetralin

Mechanistic Rationale: Controlling Regiochemistry

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install an acyl group onto an aromatic ring. In the case of tetralin, the fused aliphatic ring acts as an electron-donating group, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. In the numbering system of tetralin, these correspond to the C1 (α) and C2 (β) positions.

The α-position (C1) is sterically more hindered than the β-position (C2). However, acylation of tetralin predominantly yields the α-substituted product, 1-acetyl-5,6,7,8-tetrahydronaphthalene. This preference is analogous to the kinetically favored α-acylation of naphthalene itself, where the intermediate sigma complex is better stabilized by resonance.[6][7] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[8]

Experimental Protocol: Acylation of Tetralin

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or Carbon disulfide (CS₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to handle evolved HCl).

-

Charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.1 eq). Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, add tetralin (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain 1-acetyl-5,6,7,8-tetrahydronaphthalene.

Step 3: Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Mechanistic Rationale

The conversion of the acetyl group (a methyl ketone) into a carboxylic acid can be efficiently achieved via the haloform reaction. This reaction involves the exhaustive halogenation of the methyl group under basic conditions, followed by the cleavage of the resulting trihalomethyl ketone by hydroxide to form a carboxylate salt and a haloform (e.g., chloroform or bromoform). Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. This method is highly specific for methyl ketones and is an excellent choice for this transformation.

Experimental Protocol: Haloform Reaction

Materials:

-

1-Acetyl-5,6,7,8-tetrahydronaphthalene

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or commercial bleach (NaOCl solution)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a flask, prepare a solution of NaOH (approx. 4-5 eq) in water. Cool the solution in an ice bath.

-

Slowly add bromine (approx. 3.3 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ.

-

In a separate flask, dissolve the 1-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) in a water-miscible solvent like dioxane.

-

Slowly add the freshly prepared cold hypobromite solution to the ketone solution with vigorous stirring, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution.

-

Remove the organic solvent (dioxane) under reduced pressure.

-

Filter the remaining aqueous solution to remove any solid byproducts (like bromoform, if it precipitates).

-

Cool the aqueous filtrate in an ice bath and acidify it by the slow addition of concentrated HCl until the pH is ~1-2.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 4: Benzylic Oxidation to the Target Tetralone

Mechanistic Rationale

The final step is the oxidation of the benzylic methylene (CH₂) group at the C5 position to a ketone. The C-H bonds at this position are activated by the adjacent aromatic ring, making them susceptible to oxidation. A variety of oxidizing agents can accomplish this transformation.[10] Chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid, are classic and effective for this purpose.[11] The reaction proceeds via the formation of a chromate ester followed by elimination to form the carbonyl group. Air oxidation using metal catalysts is also a common industrial method.[12][13]

Experimental Protocol: Oxidation of the Benzylic Position

Materials:

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

Procedure:

-

In a flask, dissolve the 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Prepare a solution of CrO₃ (approx. 2.0-2.5 eq) in a mixture of water and acetic acid.

-

Slowly add the CrO₃ solution to the stirred solution of the starting material, maintaining the temperature between 70-80 °C.[11]

-

After the addition is complete, maintain the temperature and continue stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice water.

-

The crude product may precipitate. If so, collect it by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization to obtain the final product, 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.

Synthesis Summary and Data

The overall four-step synthesis provides a logical and controllable route to the target molecule. The expected yields and key parameters are summarized below.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Naphthalene Reduction | H₂, Pd/C | >95% |

| 2 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 70-85% |

| 3 | Haloform Reaction | NaOBr (or NaOCl), NaOH | 65-80% |

| 4 | Benzylic Oxidation | CrO₃, Acetic Acid | 50-65% |

Final Product Characterization:

-

Appearance: White to off-white solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR: Expected signals include aromatic protons, two sets of methylene protons (triplets) for the saturated ring, and a carboxylic acid proton.

-

¹³C NMR: Expected signals for carbonyl carbon, carboxylic acid carbon, aromatic carbons, and aliphatic carbons.

-

IR Spectroscopy: Characteristic peaks for C=O (ketone), C=O (carboxylic acid), O-H (carboxylic acid), and aromatic C-H stretches.

Visual Workflow of the Synthesis

Sources

- 1. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid [chembk.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scribd.com [scribd.com]

- 5. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]

- 6. askfilo.com [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sci-Hub. Oxidation of tetralin, α tetralol and α tetralone / Tetrahedron, 1970 [sci-hub.sg]

- 11. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

This guide provides a comprehensive analysis of the physicochemical properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS No. 56461-21-3), a key intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind experimental choices and outlines robust, self-validating protocols for property determination.

A critical point of clarification is the distinction between this molecule and its closely related isomers, such as 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 3470-46-0) and the non-oxidized 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (CAS No. 4242-18-6). Data for these related compounds are often conflated in literature and databases. This guide focuses exclusively on the title compound, emphasizing its unique characteristics.

Caption: Logical workflow for experimental characterization.

Protocol: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Causality: The pKa is arguably the most critical parameter for an ionizable molecule. It governs solubility, lipophilicity, and receptor binding at physiological pH. Potentiometric titration is the gold standard method because it directly measures the buffering capacity of the molecule against a strong base, providing highly accurate and reliable data without reliance on chromophores required by other methods.

Methodology:

-

Preparation: Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% Methanol in water) to ensure complete dissolution.

-

Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Use a calibrated micro-burette to dispense the titrant.

-

Titration: Under an inert atmosphere (N₂) to prevent carbonate formation, titrate the sample solution with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Trustworthiness & Validation: The data is validated by performing a Gran plot or by fitting the curve to the Henderson-Hasselbalch equation. The experiment should be run in triplicate to ensure reproducibility, with the standard deviation reported.

Protocol: Determination of the Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)

Causality: The LogP (the logarithm of the partition coefficient between n-octanol and water) is the primary measure of a compound's lipophilicity. This property is a key determinant of its ability to cross biological membranes, its metabolic stability, and its potential for off-target binding. The shake-flask method is the definitive technique, measuring the partitioning at equilibrium.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol for at least 24 hours to establish thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture in a sealed vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation & Validation: Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). The system is validated by confirming mass balance (the total amount of compound recovered should be >95% of the initial amount). Perform at three different starting concentrations to rule out aggregation effects.

Protocol: Thermodynamic Solubility Profiling

Causality: Solubility is a prerequisite for absorption and bioavailability. Determining thermodynamic (equilibrium) solubility, as opposed to faster kinetic measurements, provides the true measure of a compound's dissolution potential in a given medium, which is critical for formulation development and biopharmaceutical modeling.

Methodology:

-

Solvent Systems: Prepare a panel of relevant solvents, such as deionized water, Phosphate Buffered Saline (PBS) at pH 7.4, ethanol, and Dimethyl Sulfoxide (DMSO).

-

Equilibration: Add an excess amount of the solid compound to each solvent in a sealed vial.

-

Agitation: Agitate the slurries at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Validation: The presence of solid compound at the end of the experiment visually confirms that saturation was achieved. Results should be reported in mg/mL or µM and performed in triplicate.

Predicted Spectroscopic & Structural Characteristics

While experimental spectra are the definitive proof of structure, a deep understanding of the molecule allows for the prediction of its key spectroscopic features. This serves as a vital tool for quality control and reaction monitoring.

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (~7.0-8.5 ppm). The aliphatic protons of the tetralone ring will appear further upfield, likely as complex multiplets or distinct triplets around 2.0-3.0 ppm due to CH₂-CH₂ coupling. The carboxylic acid proton will be a broad singlet, very far downfield (>10 ppm), and will be exchangeable with D₂O.

-

¹³C NMR: The spectrum should display 11 distinct carbon signals. Two carbonyl carbons will be evident in the most downfield region (>170 ppm), corresponding to the ketone and the carboxylic acid. Aromatic carbons will resonate between ~120-150 ppm, while the three aliphatic carbons will be found in the upfield region (~20-40 ppm).

-

FT-IR: Key vibrational bands will confirm the functional groups. A very broad O-H stretch from the carboxylic acid dimer is expected from ~2500-3300 cm⁻¹. Two distinct C=O stretching frequencies should be visible: one for the conjugated ketone (~1680 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). Aromatic C=C stretches will appear around 1600 cm⁻¹.

-

Mass Spectrometry: In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 189.05. Key fragmentation in MS/MS analysis would likely involve the loss of CO₂ (44 Da) from the carboxylate.

Synthesis and Stability Considerations

Synthesis: The compound is typically prepared via a two-step process. [1]First, naphthalene undergoes an oxidation reaction to form 5-oxo-5,6,7,8-tetrahydronaphthalene. [1]This intermediate is then subjected to a carboxylation reaction, often through methods like C-H activation or other established synthetic routes, to install the carboxylic acid at the 1-position. [1] Stability & Handling: As noted, the compound may decompose when exposed to light and heat. [1]Therefore, for long-term storage, it is imperative to keep the material in an amber vial in a cool, dark place, preferably under an inert atmosphere like argon or nitrogen. When handling, contact with strong oxidizing agents and strong acids should be avoided to prevent dangerous reactions. [1]Standard personal protective equipment, including gloves and safety glasses, is recommended as the compound may be an irritant. [1]

References

-

5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - ChemBK. (2024). ChemBK.com. [Link]

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - Chemdad. (n.d.). Chemdad.com. [Link]

-

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. (n.d.). PubChem. [Link]

- WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents. (n.d.).

-

Synthesis of 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast - PMC - NIH. (2023). National Institutes of Health. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (n.d.). MDPI. [Link]

-

5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS No. 56461-21-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth technical insights, focusing on the synthesis, properties, and applications of this compound, particularly within the realm of pharmaceutical development.

Core Compound Identity and Properties

Chemical Identity:

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, also known as α-tetralone-4-carboxylic acid, is a bicyclic organic compound. Its structure features a tetralone core, which is a derivative of naphthalene with a partially saturated ring system and a ketone functional group. The carboxylic acid moiety further enhances its utility as a versatile building block in organic synthesis.

CAS Number: 56461-21-3[1]

Molecular Formula: C₁₁H₁₀O₃[1]

Molecular Weight: 190.19 g/mol

Physical Properties:

| Property | Value | Source |

| Appearance | Colorless crystal or white solid | [1] |

| Melting Point | Approximately 170-175 °C | [1] |

| Solubility | Soluble in organic solvents | |

| Stability | Relatively stable at room temperature; may decompose under light and heat | [1] |

Synthesis and Mechanistic Insights

A plausible synthetic route, based on established chemical principles for creating the tetralone framework, is the Haworth synthesis.[2] This method would involve the Friedel-Crafts acylation of a suitable benzene derivative with succinic anhydride. The resulting keto-acid can then be reduced, and a subsequent intramolecular Friedel-Crafts acylation would yield the desired tetralone ring system.

Figure 2: General synthetic scheme for Palonosetron from the non-oxo analogue.

Safety and Handling

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is considered to be an irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a valuable chemical intermediate with significant potential in organic synthesis. While its direct application in drug development is not as well-documented as its non-oxo counterpart, its structural features and reactivity make it a compound of interest for the synthesis of complex molecules. Further research into its synthesis, spectroscopic properties, and applications will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.

References

-

ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]

-

Wikipedia. Haworth Synthesis. Available at: [Link]

Sources

"5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Abstract

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key bifunctional molecule featuring a tetralone core, a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally distinct, structure serves as a foundational building block for a wide range of therapeutic agents, including antidepressants, anticancer compounds, and metabolic disorder inhibitors.[1][2][3] Understanding the precise three-dimensional architecture and conformational dynamics of this molecule is paramount for structure-based drug design and the rational synthesis of new chemical entities. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its conformational landscape using computational chemistry principles. We present detailed experimental and computational protocols designed to be self-validating, ensuring a high degree of scientific integrity for researchers in the field.

Introduction: The Tetralone Scaffold in Drug Discovery

The tetralone moiety, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a cornerstone in the synthesis of pharmaceuticals and natural products.[3][4] Its derivatives have demonstrated a remarkable diversity of biological activities, targeting everything from monoamine oxidase (MAO) for the treatment of neurological disorders to the inhibition of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) for metabolic diseases.[2][5] 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 56461-21-3) is a specific derivative of this class, acting as a crucial synthetic intermediate.[6] Its chemical properties are defined by three key features: the aromatic ring, the ketone, and the carboxylic acid. This unique combination allows for versatile chemical modifications, making a thorough understanding of its foundational structure and conformational preferences essential for future development.

Table 1: Physicochemical Properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀O₃ | [6] |

| Molecular Weight | 190.20 g/mol | [7] |

| Appearance | Colorless crystal or white solid | [6] |

| Melting Point | ~170-175 °C | [6] |

| SMILES | O=C(C(C=CC=C12)=C2CCCC1=O)O | [7] |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of a molecule is established by synthesizing data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating confirmation of the molecular architecture.

Core Molecular Framework

The molecule consists of a 1-tetralone skeleton where the aromatic ring is substituted with a carboxylic acid at the C1 position. The IUPAC name is 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, indicating the ketone at position 5.

Caption: Workflow for unambiguous NMR-based structural elucidation.

Causality and Self-Validation: This protocol is inherently self-validating. The COSY experiment confirms which protons are spin-coupled (adjacent), establishing the connectivity of the -CH₂-CH₂-CH₂- chain. The HSQC experiment then directly links each proton to the carbon it is attached to. An incorrect assignment at any stage will lead to inconsistencies in subsequent steps, forcing a re-evaluation and ensuring the final assignments are robust and internally consistent.

Protocol 2: Computational Conformational Analysis

This protocol outlines a standard workflow for using Density Functional Theory (DFT) to determine the most stable conformers.

Caption: A standard workflow for computational conformational analysis.

Trustworthiness and Rationale: This computational model provides a trustworthy prediction of the molecule's preferred shape.

-

Step 2 (Optimization): This step finds the lowest energy geometry for a given starting structure, relaxing any unfavorable bond lengths or angles. Using a proven functional like B3LYP provides a reliable balance of accuracy and computational cost. [8]* Step 3 (Frequency): This is a critical validation step. The absence of imaginary frequencies mathematically proves that the optimized structure is a true energy minimum and not a transition state. It also provides the zero-point vibrational energy and thermal corrections necessary for calculating the Gibbs Free Energy.

-

Step 6 (Boltzmann Population): By comparing the relative Gibbs Free Energies (which accounts for enthalpy and entropy), we can predict the equilibrium population of each conformer, offering a realistic picture of the molecule's dynamic state in solution. This approach has been successfully used to model the conformational landscapes of complex molecules. [9] Table 2: Representative Calculated Conformational Energies (Note: These are illustrative values based on typical tetralone systems. Actual values require specific calculation.)

| Conformer | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |

| Half-Chair 1 | 0.00 | ~75% |

| Half-Chair 2 | 0.85 | ~20% |

| Twist-Boat | 1.60 | ~5% |

Conclusion and Outlook

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a structurally well-defined molecule whose properties are dictated by the interplay of its aromatic and saturated ring systems. Spectroscopic techniques like NMR, IR, and MS provide a robust and self-validating framework for confirming its covalent structure. Furthermore, computational analysis reveals that the molecule is not static but exists in a dynamic equilibrium of low-energy half-chair conformations.

For drug development professionals, this detailed structural and conformational knowledge is invaluable. It enables the precise design of derivatives where substituents can be placed in specific three-dimensional orientations to optimize interactions with a biological target, ultimately leading to the development of more potent and selective therapeutic agents.

References

-

ChemBK. (2024). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]

-

Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

-

Zhu, J., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Institutes of Health. Available at: [Link]

-

Chempilar. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Available at: [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Available at: [Link]

-

Sharshira, E. (2009). Synthesis of α-Tetralone Derivatives la-d. ResearchGate. Available at: [Link]

-

Chemdad. (n.d.). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Available at: [Link]

-

Stout, F., et al. (2010). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. National Institutes of Health. Available at: [Link]

-

Samanta, P., et al. (2020). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. ResearchGate. Available at: [Link]

-

Kontsevoy, Y., et al. (2020). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. National Institutes of Health. Available at: [Link]

-

Lee, T., et al. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). WO2011013095A1 - Processes for the preparation of palonosetron.

-

Chemsrc. (n.d.). 5-Hydroxy-1-tetralone. Available at: [Link]

-

Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. Available at: [Link]

-

Taylor & Francis Online. (2022). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Fang, F., et al. (2023). Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on Lithocholic Acid (LCA). National Institutes of Health. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Available at: [Link]

-

All 'bout Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. bldpharm.com [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on Lithocholic Acid (LCA) - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad biological activity is a cornerstone of drug discovery. The "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" core, a rigid bicyclic structure featuring a carbonyl group and a carboxylic acid moiety, presents a compelling starting point for the design of new therapeutic agents. While extensively utilized as a synthetic intermediate, particularly in the synthesis of the antiemetic drug Palonosetron, its derivatives remain a relatively underexplored chemical space for pharmacological development. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth analysis of the known and potential biological activities of this scaffold, drawing upon existing literature for structurally related compounds and patent filings to illuminate promising avenues for future investigation. By synthesizing disparate data points and providing a logical framework for further research, this document serves as a catalyst for unlocking the full therapeutic potential of this intriguing class of molecules.

The Core Moiety: Physicochemical Properties and Synthetic Accessibility

The 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold (also known as 5-oxo-tetralone-1-carboxylic acid) possesses a unique combination of structural features that make it an attractive candidate for drug design. The tetralone core provides a rigid conformational framework, which can aid in achieving high-affinity binding to biological targets. The presence of a ketone and a carboxylic acid offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The synthesis of the core scaffold is well-documented, often starting from naphthalene through oxidation and subsequent carboxylation.[1] This accessibility provides a solid foundation for the generation of diverse chemical libraries for biological screening.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H10O3 | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Appearance | Colorless crystal or white solid | [1] |

| Melting Point | ~170-175 °C | [1] |

Inferred Biological Activities: Extrapolating from Structural Analogs

Direct pharmacological studies on a wide range of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives are limited in the public domain. However, by examining the biological activities of structurally related compounds, we can infer potential therapeutic applications and guide future research.

Anticancer Potential: A Scaffold for Cytotoxic and Targeted Agents

The tetralone and related quinoline/isoquinoline ring systems are prevalent in a variety of compounds with demonstrated anticancer activity.

-

Enzyme Inhibition: Derivatives of 5-oxopyrrolidine, another cyclic ketone-containing scaffold, have shown promising anticancer activity.[2] This suggests that the oxo-tetralone core could be a valuable pharmacophore for targeting enzymes involved in cancer cell proliferation.

-

Structure-Activity Relationship Insights: Studies on substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides have revealed potent P-glycoprotein (P-gp) inhibitory activity, a key mechanism in multidrug resistance in cancer. This suggests that amide derivatives of our core scaffold could be investigated as agents to overcome drug resistance.

Anti-inflammatory and Analgesic Properties

Carboxamide derivatives, in general, have been explored for their anti-inflammatory and analgesic effects. The synthesis and pharmacological evaluation of various carboxamides have demonstrated significant in vivo activity in models of inflammation and pain.[3] The carboxylic acid moiety of the core scaffold provides a convenient handle for the synthesis of a diverse library of carboxamides for screening in relevant assays.

Central Nervous System (CNS) Applications

The tetralone scaffold is a key component of several CNS-active drugs. While not direct derivatives, these examples highlight the potential for this chemical space to yield neurologically active compounds. Further exploration of derivatives for their activity on CNS targets, such as receptors and enzymes, is a logical avenue for investigation.

Patent Landscape: A Glimpse into Proprietary Research

A review of the patent literature provides valuable insights into the underexplored therapeutic potential of this scaffold. While direct patents on the biological activity of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives are not abundant, patents for positional isomers offer clues. Patents related to "5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid" and "8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid" suggest that this general scaffold is of interest to the pharmaceutical industry for various therapeutic indications.[4][5] These documents often contain exemplified compounds with associated biological data that, while not directly on the target molecule, can inform the design of new derivatives.

Experimental Protocols for Biological Evaluation

To facilitate the exploration of the biological activities of novel "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives, the following are detailed, step-by-step methodologies for key experiments.

General Synthesis of Carboxamide Derivatives

This protocol outlines a general method for the synthesis of carboxamide derivatives from the parent carboxylic acid, a common and often fruitful derivatization strategy in medicinal chemistry.

Caption: General synthetic workflow for carboxamide derivatives.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: To a solution of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) with a catalytic amount of dimethylformamide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess activating agent and solvent.

-

Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent. To this solution, add the desired primary or secondary amine (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).

-

Reaction Completion and Workup: Stir the reaction at room temperature until completion. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure carboxamide derivative.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol describes a standard colorimetric assay for assessing the metabolic activity of cells, which can be used to screen for the cytotoxic effects of novel compounds.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Opportunities

The "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the analysis of related structures, several key research directions emerge:

-

Systematic SAR Studies: A focused effort to synthesize and screen a diverse library of derivatives, particularly amides and esters, is warranted. Modifications at the carboxylic acid position, as well as on the aromatic and aliphatic rings, will be crucial for elucidating SAR.

-

Target Identification: For active compounds, target identification studies will be essential to understand their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and computational modeling.

-

Exploration of Diverse Therapeutic Areas: Beyond cancer and inflammation, this scaffold should be evaluated for its potential in other disease areas, including neurodegenerative disorders, infectious diseases, and metabolic disorders.

-

In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in relevant animal models.[6]

Conclusion

While the direct biological data for derivatives of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" is currently sparse, the foundational knowledge from structurally similar compounds and the accessibility of the core scaffold provide a strong rationale for its exploration in drug discovery programs. This technical guide has aimed to synthesize the available information and provide a clear roadmap for researchers to unlock the therapeutic potential of this intriguing class of molecules. The journey from a synthetic intermediate to a clinically valuable therapeutic is a challenging one, but for scaffolds such as this, the potential rewards are significant.

References

- Some carboxamide derivatives with potential anti-inflammatory and analgesic properties were synthesized and evaluated. [URL: https://pubmed.ncbi.nlm.nih.gov/17105710/]

- PubChem entry for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including patent information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2818493]

- PubChem entry for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including patent information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14756547]

- BLDpharm product page for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. [URL: https://www.bldpharm.com/products/56461-21-3.html]

- Google Patents entry for processes for the preparation of palonosetron, involving a tetrahydronaphthalene-1-carboxamide intermediate. [URL: https://patents.google.

- ChemBK entry for 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, detailing its properties and preparation. [URL: https://www.chembk.com/en/chem/56461-21-3]

- Sigma-Aldrich product page for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003784]

- ResearchGate figure showing pharmaceutically important 1-tetralone derivatives. [URL: https://www.researchgate.

- Fisher Scientific product page for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. [URL: https://www.fishersci.com/shop/products/chemscene-5-oxo-5-6-7-8-tetrahydronaphthalene-2-carboxylic-acid-1g/501548679]

- Design, synthesis, and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533641/]

- Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538357/]

- Investigation of structural variations of 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide. [URL: https://pubmed.ncbi.nlm.nih.gov/21913220/]

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/38870833/]

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318950/]

- In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. [URL: https://pubmed.ncbi.nlm.nih.gov/33632037/]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for analogs of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Given the limited direct biological data on this specific molecule, this document outlines a logical, evidence-based strategy rooted in the well-documented activities of its core chemical scaffold, the tetralone moiety.

The tetralone framework is a privileged structure in medicinal chemistry, serving as a building block for numerous therapeutically active compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors.[1][2] This guide will focus on two primary, structurally-inferred target families—nuclear hormone receptors and serotonin receptors—and detail a rigorous, multi-pronged workflow for target hypothesis generation, computational prediction, and experimental validation.

Part 1: Foundational Analysis & Hypothesis Generation

The initial step in any target identification campaign is to build a solid hypothesis based on existing chemical and biological data. The structure of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid provides critical clues.

The Privileged Tetralone Scaffold

The bicyclic tetralone core is a rigid scaffold that can effectively present substituents in a defined three-dimensional space, making it an ideal starting point for designing ligands that bind to specific protein targets. Its derivatives have been explored for a wide range of biological activities, including antitumor, antibacterial, and central nervous system effects.[3] This inherent versatility suggests that analogs of our lead compound could interact with a variety of biological targets.

Hypothesis A: Estrogen Receptor Modulation

A key insight comes from the closely related compound, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, which serves as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that bind to estrogen receptors (ERs) but exert tissue-specific agonist or antagonist effects.[4][5] This suggests that the tetralone scaffold can orient functional groups in a manner that facilitates high-affinity binding to the ligand-binding domain of ERα and ERβ.

The mechanism of SERM action is complex, relying on the specific conformational change induced in the estrogen receptor upon ligand binding.[6][7] This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-selective gene expression.[6] Analogs of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid could potentially be designed to fine-tune this interaction, leading to novel SERMs for conditions like breast cancer or osteoporosis.[5][8]

Caption: Proposed Estrogen Receptor (SERM) signaling pathway for tetralone analogs.

Hypothesis B: Serotonin 5-HT3 Receptor Antagonism

Another structurally related precursor, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, is used to prepare Palonosetron, a potent and selective serotonin 5-HT3 receptor antagonist.[9] Palonosetron is used clinically to prevent chemotherapy-induced and postoperative nausea and vomiting.[10][11] It functions by blocking 5-HT3 receptors in the central and peripheral nervous systems, inhibiting the emetic reflex.[10][12]

The 5-HT3 receptor is a ligand-gated ion channel. Antagonists bind to the receptor and prevent serotonin from opening the channel, thereby blocking downstream signaling. The efficacy of Palonosetron suggests that the tetralin scaffold, a close relative of the tetralone, is well-suited for interaction with this class of receptors.

Caption: Proposed 5-HT3 receptor antagonism pathway for tetralone analogs.

Part 2: A Step-by-Step Guide to Target Identification & Validation

With initial hypotheses in place, a systematic approach combining computational and experimental methods is essential for identifying and validating specific molecular targets.[13]

Workflow Overview

Caption: Integrated workflow for therapeutic target identification and validation.

Phase 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to screen vast biological space and prioritize targets for experimental validation.[14][15]

Protocol 1: Ligand-Based Virtual Screening

-

Causality: This approach leverages the principle that structurally similar molecules often have similar biological activities. It is ideal when known ligands for potential targets exist.

-

Methodology:

-

Database Curation: Compile a database of known active ligands for hypothesized targets (e.g., known SERMs, 5-HT3 antagonists).

-

Analog Library Generation: Design a virtual library of analogs based on the "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" scaffold.

-

Similarity Search: Use 2D fingerprinting (e.g., Tanimoto coefficient) or 3D shape-based (e.g., ROCS) methods to compare each analog in your library against the curated database.[16]

-

Analysis: Analogs showing high similarity to known actives are flagged as potential binders for the corresponding target. Public tools like ChEMBL or commercial platforms can be utilized.

-

Protocol 2: Structure-Based Virtual Screening (Molecular Docking)

-

Causality: This method predicts the binding pose and affinity of a small molecule within the 3D structure of a potential protein target. It is used to refine hits from ligand-based screening or to explore novel targets.

-

Methodology:

-

Target Preparation: Obtain high-resolution crystal structures of prioritized targets (e.g., ERα: PDB ID 3ERT; 5-HT3 receptor: PDB ID 6BE1) from the Protein Data Bank. Prepare the structures by adding hydrogens, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate low-energy 3D conformers for the analog library.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock each analog into the defined binding site of each target protein.

-

Scoring and Analysis: Rank analogs based on their predicted binding energy (docking score). Manually inspect the top-scoring poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

-

| In Silico Method | Principle | Primary Use Case | Key Output |

| Ligand-Based | Similar molecules have similar activities. | Rapidly screen large libraries against known target classes. | Similarity scores; list of potential targets. |

| Structure-Based | Predicts physical binding to a protein structure. | Refine hits; predict binding affinity and mode. | Docking scores; predicted binding poses. |

Phase 2: In Vitro Experimental Validation

Following computational prioritization, in vitro experiments are essential to confirm direct target interaction and functional modulation.[17][18]

Protocol 3: Biochemical Binding Assays

-

Causality: To confirm a direct physical interaction between the analog and the purified target protein and to quantify its binding affinity.

-

Methodology (Example: Estrogen Receptor Alpha):

-

Assay Setup: Utilize a competitive binding assay format. A fluorescently-labeled estrogen (e.g., Fluormone ES2) is incubated with purified, recombinant ERα protein.

-

Competition: Add increasing concentrations of the test analog. If the analog binds to ERα, it will displace the fluorescent ligand, causing a decrease in fluorescence polarization (FP).

-

Data Analysis: Plot the change in FP against the analog concentration. Fit the data to a dose-response curve to calculate the inhibitor constant (Ki) or IC50 value, which represents the binding affinity.

-

Protocol 4: Functional Cell-Based Assays

-

Causality: To determine if the binding of the analog to its target translates into a functional cellular response (agonist or antagonist activity).

-

Methodology (Example: ERα Reporter Assay):

-

Cell Line: Use a human cell line (e.g., MCF-7 breast cancer cells) that endogenously expresses ERα and has been transfected with a reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.

-

Treatment:

-

Antagonist Mode: Treat cells with a known ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of the test analog.

-

Agonist Mode: Treat cells with increasing concentrations of the test analog alone.

-

-

Readout: After incubation (18-24 hours), lyse the cells and measure luciferase activity. A decrease in signal in antagonist mode or an increase in agonist mode indicates functional activity.

-

Protocol 5: Direct Target Engagement Confirmation

-

Causality: To verify that the compound binds to the intended target within a complex cellular environment, confirming target engagement in a more physiologically relevant setting.

-

Methodology (Drug Affinity Responsive Target Stability - DARTS):

-

Lysate Preparation: Prepare total protein lysate from a relevant cell line.

-

Incubation: Treat aliquots of the lysate with the test analog or a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase) to all samples and incubate for a defined time. Proteins bound by the analog may be sterically protected from digestion.[19][20]

-

Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the hypothesized target (e.g., anti-ERα). A more intense band in the analog-treated lane compared to the control indicates target engagement.

-

Phase 3: In Vivo Model Confirmation

The final step in preclinical validation is to demonstrate efficacy in a relevant animal model of disease.[21]

Protocol 6: Animal Efficacy Studies

-

Causality: To assess whether the target modulation observed in vitro leads to a therapeutic effect in a living organism.

-

Methodology (Example: Ovariectomized Mouse Model for Osteoporosis):

-

Model Induction: Surgically remove the ovaries from female mice to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: Administer the lead analog orally or via injection daily for several weeks. Include a vehicle control group and a positive control group (e.g., Raloxifene).

-

Efficacy Readouts: At the end of the study, assess bone mineral density (BMD) using micro-computed tomography (μCT). Analyze serum biomarkers for bone formation and resorption.

-

Analysis: A statistically significant preservation of BMD in the analog-treated group compared to the vehicle group would validate the therapeutic potential.

-

Conclusion

The "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data is scarce, its structural relationship to the core of known SERMs and intermediates for 5-HT3 antagonists provides strong, rational hypotheses for targeting estrogen and serotonin receptors. The integrated, multi-phase workflow detailed in this guide—from in silico prediction to in vitro validation and in vivo efficacy studies—provides a rigorous and self-validating pathway for drug development professionals to systematically explore these potential targets, uncover novel mechanisms of action, and ultimately translate a promising chemical scaffold into a therapeutic candidate.

References

-

McDonnell, D. P. (2001). Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. Reproductive Fertility and Development, 13(4), 331-6. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

An, K. C. (2016). Selective Estrogen Receptor Modulators. Asian Spine Journal, 10(4), 787-791. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 692. [Link]

-

Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412. [Link]

-

Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]

-

Goldstein, S. R. (2001). Selective Estrogen-Receptor Modulators — Mechanisms of Action and Application to Clinical Practice. Obstetrical & Gynecological Survey, 56(8), 501-515. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Patsnap. (2024). What are Selective estrogen receptor modulators and how do they work?. Patsnap Synapse. [Link]

-

Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]

-

Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 230, 114108. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Ingenta Connect. [Link]

-

Ye, Z., et al. (2014). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. MtoZ Biolabs. [Link]

-

O'Donovan, B., et al. (2019). In silico Methods for Identification of Potential Therapeutic Targets. Current Pharmaceutical Design, 25(29), 3121-3135. [Link]

-

Koutsoukas, A., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 182. [Link]

-

Cereto-Massagué, A., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules, 25(22), 5396. [Link]

-

Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(01), 116-123. [Link]

-

Jeon, J., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1245-1258. [Link]

-

Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery. Reaction Biology. [Link]

-

Medical Pharmacology. (2024, January 22). Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

JoVE. (2024). Chemotherapy-Induced Nausea and Vomiting: 5-HT3 Receptor Antagonists. Journal of Visualized Experiments. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Palonosetron Hydrochloride: A Guide to Managing Chemotherapy Nausea. Inno Pharmchem. [Link]

-

Eisenberg, P., et al. (2004). Palonosetron: a potent and highly selective 5-HT3 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Drugs of Today, 40(1), 61-71. [Link]

-

Mayo Clinic. (n.d.). Palonosetron (Intravenous Route). Mayo Clinic. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Palonosetron (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 12. Video: Chemotherapy-Induced Nausea and Vomiting: 5-HT3 Receptor Antagonists [jove.com]

- 13. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 15. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. wjbphs.com [wjbphs.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. drugtargetreview.com [drugtargetreview.com]

The Strategic Intermediate: A Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the tetralone framework represents a privileged scaffold, a structural motif that consistently appears in biologically active molecules. Within this important class of compounds, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (also known as 5-tetralone-1-carboxylic acid) emerges as a highly versatile and strategic synthetic intermediate. Its unique combination of a bicyclic, conformationally restricted core, a reactive ketone functionality, and an aromatic carboxylic acid handle makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.

This technical guide provides a comprehensive overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, delving into its synthesis, chemical properties, and notable applications as a precursor to advanced pharmaceutical candidates. By elucidating the underlying principles of its preparation and reactivity, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this intermediate in their synthetic endeavors. Tetralone derivatives, in general, are recognized as crucial precursors for a variety of pharmaceuticals, including anticancer and antidepressant agents, and are found in numerous natural products with significant biological activities.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a colorless crystalline or white solid with a melting point in the range of 170-175 °C.[2] While stable at room temperature, it may undergo decomposition when exposed to light and heat.[2]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀O₃ | [2] |

| Molar Mass | 190.19 g/mol | [2] |

| Melting Point | 170-175 °C | [2] |

| Appearance | Colorless crystalline or white solid | [2] |

Strategic Synthesis: A Mechanistic Approach

The construction of the 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold is most effectively achieved through a multi-step sequence that leverages classical organic reactions. A highly plausible and efficient route involves an initial Friedel-Crafts acylation, followed by a reduction and an intramolecular Friedel-Crafts cyclization. This strategy offers a high degree of control over the regiochemistry of the final product.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Part 1: Friedel-Crafts Acylation

The synthesis commences with a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring. In this initial step, an appropriately substituted aromatic precursor, such as m-methylanisole, is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 eq) and a suitable solvent such as nitrobenzene.

-

Reagent Addition: Cool the stirred suspension in an ice bath. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise, maintaining the temperature below 10 °C.

-

Aromatic Substrate Addition: Subsequently, add m-methylanisole (1.0 eq) dropwise at a rate that keeps the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.